L-Seryl-L-tyrosyl-L-asparaginyl-L-methionyl-L-tyrosine

Catalog No.
S13050386
CAS No.
590368-21-1
M.F
C30H40N6O10S
M. Wt
676.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Seryl-L-tyrosyl-L-asparaginyl-L-methionyl-L-tyro...

CAS Number

590368-21-1

Product Name

L-Seryl-L-tyrosyl-L-asparaginyl-L-methionyl-L-tyrosine

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C30H40N6O10S

Molecular Weight

676.7 g/mol

InChI

InChI=1S/C30H40N6O10S/c1-47-11-10-21(27(42)36-24(30(45)46)13-17-4-8-19(39)9-5-17)33-29(44)23(14-25(32)40)35-28(43)22(34-26(41)20(31)15-37)12-16-2-6-18(38)7-3-16/h2-9,20-24,37-39H,10-15,31H2,1H3,(H2,32,40)(H,33,44)(H,34,41)(H,35,43)(H,36,42)(H,45,46)/t20-,21-,22-,23-,24-/m0/s1

InChI Key

YNMRZGMRUKTMJZ-LSBAASHUSA-N

Canonical SMILES

CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)N

L-Seryl-L-tyrosyl-L-asparaginyl-L-methionyl-L-tyrosine is a complex peptide consisting of five amino acids: L-serine, L-tyrosine, L-asparagine, L-methionine, and another L-tyrosine. This compound is notable for its structural diversity and potential biological activities. The presence of multiple amino acids allows for a variety of interactions within biological systems, making it a subject of interest in biochemical and pharmacological research.

Typical of peptides, including:

  • Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links, which may affect the structural stability and biological activity of the peptide.
  • Reduction: Disulfide bonds, if formed between cysteine residues (not present in this compound but relevant in similar compounds), can be reduced to free thiols.
  • Substitution: The amino acid residues can be modified through substitution reactions, allowing for the introduction of various functional groups that can alter the peptide's properties.

The synthesis of L-Seryl-L-tyrosyl-L-asparaginyl-L-methionyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

  • Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.
  • Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain under controlled conditions.
  • Deprotection: Protecting groups are removed to allow for subsequent coupling reactions.
  • Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid.

This method ensures high purity and yields of the desired peptide product.

L-Seryl-L-tyrosyl-L-asparaginyl-L-methionyl-L-tyrosine has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may be explored for therapeutic uses, particularly in neuropharmacology and dermatology.
  • Biotechnology: It can serve as a model compound for studying protein interactions and folding mechanisms.
  • Nutraceuticals: Given its amino acid composition, it may be used in dietary supplements aimed at improving cognitive function or skin health.

Studies involving interaction analyses could focus on how L-Seryl-L-tyrosyl-L-asparaginyl-L-methionyl-L-tyrosine interacts with specific receptors or enzymes. Understanding these interactions could lead to insights into its mechanisms of action and potential therapeutic effects. For example, interactions with neurotransmitter receptors could elucidate its role in cognitive enhancement or mood regulation.

Several compounds share structural similarities with L-Seryl-L-tyrosyl-L-asparaginyl-L-methionyl-L-tyrosine. Here are some notable examples:

Compound NameDescriptionUnique Features
L-Threonine, L-seryl-L-alanyl-L-seryl-L-tyrosylA peptide with similar amino acid composition but includes L-threonine and L-alanineVariability in hydrophilicity due to threonine
L-Asparaginyl-L-cysteinyl-L-glutaminyl-L-serylContains cysteine which allows for disulfide bond formationPotential for increased structural stability through disulfide linkages
N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenyl-pent-4-enoic acidA complex organic compound with distinct cyclohexane structureUnique cyclohexane component not present in typical peptides

The uniqueness of L-Seryl-L-tyrosyl-L-asparaginyl-L-methionyl-L-tyrosine lies in its specific combination of amino acids that may confer distinct biological properties compared to these similar compounds. Further research could elucidate its unique mechanisms and applications within biological systems.

XLogP3

-3.5

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

10

Exact Mass

676.25266267 g/mol

Monoisotopic Mass

676.25266267 g/mol

Heavy Atom Count

47

Dates

Last modified: 08-10-2024

Explore Compound Types